molecular formula C11H16N2O2 B7723324 4-Butoxybenzohydrazide CAS No. 5303-13-9

4-Butoxybenzohydrazide

Cat. No.: B7723324
CAS No.: 5303-13-9
M. Wt: 208.26 g/mol
InChI Key: DTSNDHRSCBHKGR-UHFFFAOYSA-N
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Description

4-Butoxybenzohydrazide (CAS: 64328-61-6) is a benzohydrazide derivative featuring a butoxy (-OCH₂CH₂CH₂CH₃) substituent at the para position of the benzene ring. Structurally, it consists of a benzohydrazide backbone (C₆H₅CONHNH₂) modified with a 4-butoxy group, which enhances its lipophilicity and influences its intermolecular interactions . This compound is of interest in medicinal chemistry due to the pharmacological versatility of hydrazide derivatives, including applications in anticancer, antifungal, and antibacterial drug development . Its synthesis typically involves condensation reactions between 4-butoxybenzoic acid derivatives and hydrazine, as inferred from analogous hydrazide syntheses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-3-8-15-10-6-4-9(5-7-10)11(14)13-12/h4-7H,2-3,8,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSNDHRSCBHKGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60967524
Record name 4-Butoxybenzohydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64328-61-6, 5303-13-9
Record name Benzoic acid, 4-butoxy-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64328-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 64328-61-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Butoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-Butoxybenzohydrazide typically involves the reaction of methyl 4-butoxybenzoate with hydrazine hydrate in methanol. The reaction is carried out at reflux temperature (70°C) until completion, followed by the removal of the solvent to obtain the desired product as a white solid . This method is commonly used in laboratory settings for the preparation of this compound.

Chemical Reactions Analysis

4-Butoxybenzohydrazide undergoes various chemical reactions, including:

Mechanism of Action

The primary mechanism of action of 4-Butoxybenzohydrazide involves the inhibition of histone deacetylase. This inhibition leads to an increase in the expression of genes that regulate cell growth and differentiation . Additionally, the compound inhibits neutrophil chemotaxis by targeting peptide receptors on these cells . These molecular targets and pathways are crucial for its effects in various biological and medical applications.

Comparison with Similar Compounds

Key Observations :

  • Crystallographic studies on 4-Methoxybenzohydrazide reveal a planar structure stabilized by N–H⋯O hydrogen bonds, whereas the bulkier butoxy group may disrupt such interactions, altering solubility and lattice energy .

Anticancer and Antimicrobial Potential

  • This compound : Derivatives of hydroxybenzaldehyde (a precursor to hydrazides) exhibit anticancer activity by inhibiting tumor cell proliferation . The butoxy group may enhance binding to hydrophobic enzyme pockets .
  • 4-Methoxybenzohydrazide : Demonstrated moderate antifungal activity against Candida albicans due to electron-withdrawing effects of the methoxy group .
  • 4-Hydroxybenzohydrazide : Shows herbicidal properties but rapid metabolic degradation in vivo .

Biological Activity

4-Butoxybenzohydrazide is an organic compound with a unique structure characterized by a butoxy group attached to a benzohydrazide backbone. Its molecular formula is C11H16N2O2C_{11}H_{16}N_{2}O_{2}. This compound has garnered attention in various fields of research due to its diverse biological activities, particularly in immunology and medicinal chemistry.

The primary mechanism of action for this compound involves the inhibition of histone deacetylase (HDAC) . This inhibition results in increased expression of genes that regulate cell growth and differentiation, which is significant for cancer research and therapy. Additionally, this compound has been shown to inhibit neutrophil chemotaxis , affecting immune cell behavior and potentially influencing inflammatory responses.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting potential antimicrobial applications.
  • Anticancer Potential : Due to its HDAC inhibitory activity, it may serve as a lead compound in drug discovery for cancer treatment.
  • Anti-inflammatory Effects : The ability to modulate neutrophil behavior may provide avenues for treating inflammatory diseases.

Data Table: Biological Activities of this compound

Activity Description References
AntimicrobialExhibits activity against various bacterial strains.
AnticancerInhibits HDAC, leading to potential anticancer effects.
Anti-inflammatoryInhibits neutrophil chemotaxis, which may reduce inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Inhibition of Neutrophil Chemotaxis : A study demonstrated that this compound significantly inhibited the migration of neutrophils towards a chemotactic agent (LTB4), suggesting its potential use in managing inflammatory conditions.
  • Cancer Research Applications : In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines through HDAC inhibition. This positions the compound as a promising candidate in the development of new cancer therapies.
  • Antimicrobial Activity Assessment : Comparative studies with other hydrazides have indicated that this compound possesses notable antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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